molecular formula C16H15N3O B14648879 4-(1-Benzofuran-7-yldiazenyl)-N,N-dimethylaniline CAS No. 42242-58-0

4-(1-Benzofuran-7-yldiazenyl)-N,N-dimethylaniline

Cat. No.: B14648879
CAS No.: 42242-58-0
M. Wt: 265.31 g/mol
InChI Key: LHVRXAUETJRESN-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-7-yldiazenyl)-N,N-dimethylaniline is an organic compound that features a benzofuran ring and an azo group linked to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzofuran-7-yldiazenyl)-N,N-dimethylaniline typically involves the diazotization of aniline derivatives followed by azo coupling with benzofuran derivatives. One common method includes the following steps:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with a benzofuran derivative under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-7-yldiazenyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield the corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzofuran and aniline derivatives.

Scientific Research Applications

4-(1-Benzofuran-7-yldiazenyl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a dye intermediate.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-7-yldiazenyl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active intermediates that interact with biological molecules, leading to various effects. The benzofuran moiety can also contribute to the compound’s activity by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Benzofuran-7-yldiazenyl)-N,N-diethylaniline
  • **4-(1-Benzofuran-7-yldiazenyl)-N,N-dim

Properties

CAS No.

42242-58-0

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

4-(1-benzofuran-7-yldiazenyl)-N,N-dimethylaniline

InChI

InChI=1S/C16H15N3O/c1-19(2)14-8-6-13(7-9-14)17-18-15-5-3-4-12-10-11-20-16(12)15/h3-11H,1-2H3

InChI Key

LHVRXAUETJRESN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2OC=C3

Origin of Product

United States

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